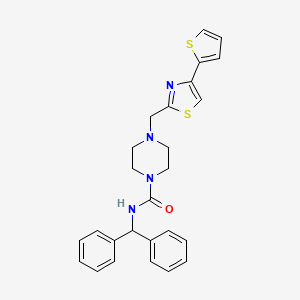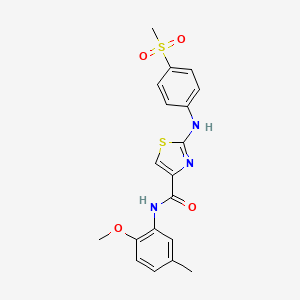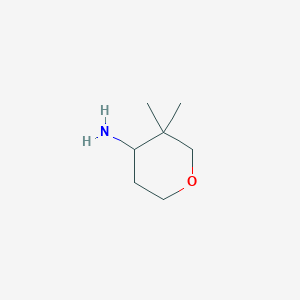
2-Pyrimidinemethanol, 5-bromo-alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyrimidinemethanol, 5-bromo-alpha-methyl-” is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is also known by other names such as "1-(5-Bromopyrimidin-2-yl)ethan-1-ol" .
Molecular Structure Analysis
The SMILES string for this compound isCC1=NC=C (C=N1)Br . The InChI key is NEDJTEXNSTUKHW-UHFFFAOYSA-N . These strings provide a way to represent the molecule’s structure in a textual format. Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 93-94 °C and a density of 1.785±0.06 g/cm3 . It should be stored at 2-8°C .Applications De Recherche Scientifique
Antiviral Activity
2-Pyrimidinemethanol derivatives, including 5-bromo-alpha-methyl, have shown potential in antiviral applications. A study highlighted the synthesis of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine derivatives, with the 5-bromo variant displaying significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Synthetic Chemistry
2-Pyrimidinemethanol derivatives are integral in synthetic chemistry, serving as intermediates for various compounds. Research includes synthesizing 2-isopropylpyrimidine derivatives via bromination and solvolysis, emphasizing their importance in creating complex organic molecules (Brown & Waring, 1977); (Brown & Waring, 1978).
Spectroscopic Analysis
In spectroscopic studies, compounds like 5-bromo-2-hydroxy pyrimidine have been analyzed for their molecular geometry, vibrational wavenumbers, and electronic properties, aiding in the understanding of their chemical behavior and potential applications (Chandralekha et al., 2020).
Cytotoxic Studies
Studies have also been conducted on the cytotoxic properties of pyrimidine derivatives, which include the synthesis of alpha-methylene-gamma-butyrolactone bearing pyrimidines. These compounds demonstrated potential as antitumor agents against various cell lines, showcasing the medicinal applications of these derivatives (Huang et al., 1993).
Molecular Docking Studies
Molecular docking studies, which help predict binding orientation, affinity, and activity of compounds, have been performed on pyrimidine derivatives. This includes investigating their interactions with various biological targets, potentially contributing to drug design and discovery processes (Chandralekha et al., 2020).
Tyrosine Kinase Inhibitors
Some pyrimidine derivatives have been evaluated as inhibitors of receptor tyrosine kinases, which play a crucial role in various biological processes including cancer progression. This includes studies on the synthesis and evaluation of pyrimidine analogues as potential antiangiogenic agents (Gangjee et al., 2010).
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAKQONFXDJSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B2448485.png)
![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)
![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)
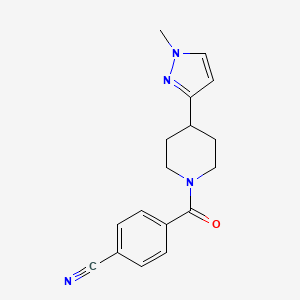
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)
![(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl](/img/structure/B2448496.png)
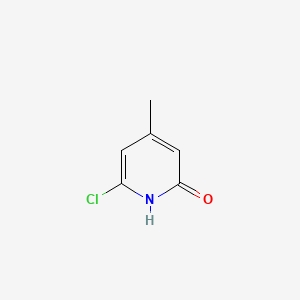
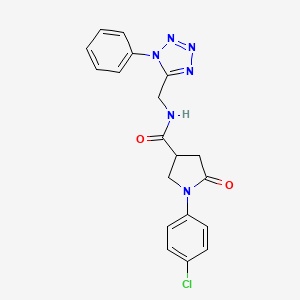


![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)
